molecular formula C20H21F3N2O5S B15007184 2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B15007184
M. Wt: 458.5 g/mol
InChI Key: CAMQYNMBCUCKBL-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a synthetic sulfonamide derivative incorporating a substituted indole moiety. Its structure features a 2,5-dimethoxybenzenesulfonamide group linked via an ethyl chain to a 2-methyl-5-(trifluoromethoxy)indole core.

Properties

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2,5-dimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21F3N2O5S/c1-12-15(16-10-14(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)19-11-13(28-2)5-7-18(19)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

CAMQYNMBCUCKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization

  • Starting Material : 4-Trifluoromethoxy-2-methylaniline undergoes iodination at the 5-position using iodine monochloride in acetic acid.
  • Fischer Indole Synthesis : The iodinated aniline is reacted with ethyl vinyl ketone in the presence of hydrochloric acid to form 2-methyl-5-(trifluoromethoxy)-1H-indole .

Side Chain Introduction

  • Mannich Reaction : The indole derivative is treated with formaldehyde and ethylamine hydrochloride in ethanol to introduce the ethylamine side chain at the 3-position.
  • Reductive Amination : Alternatively, the side chain is installed via a Buchwald–Hartwig coupling using palladium catalysts, followed by reduction with sodium cyanoborohydride.

Optimization Challenges :

  • The trifluoromethoxy group’s electron-withdrawing nature necessitates careful control of reaction pH and temperature to avoid decomposition.
  • Yields for the indole ethylamine intermediate range from 55% (Mannich route) to 78% (coupling-reduction route).

Sulfonamide Bond Formation

The final coupling step involves reacting 2,5-dimethoxybenzenesulfonyl chloride with the indole ethylamine intermediate:

  • Reaction Setup :

    • Solvent : Pyridine or acetonitrile (ensures nucleophilic activation of the amine).
    • Molar Ratio : 1:1.2 (sulfonyl chloride to amine) to account for side reactions.
    • Conditions : Stirred at 0–5°C for 1 hour, then warmed to room temperature for 12–16 hours.
  • Mechanism :

    • The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
    • Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Yield and Purity :

  • Crude yields of 85–90% are typical, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Chromatographic Purification

  • Mobile Phase : Gradient elution with ethyl acetate and hexane (3:7 to 1:1) removes unreacted sulfonyl chloride and amine.
  • Recrystallization : The product is recrystallized from ethanol/water (4:1) to achieve >99% purity.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): Key signals include δ 7.82 (s, 1H, indole NH), 6.90–7.10 (m, 3H, aromatic protons), and 3.85 (s, 6H, methoxy groups).
  • MS (ESI+) : m/z 513.2 [M+H]+ confirms the molecular weight.

Optimization and Yield Considerations

Critical Parameters

Parameter Impact on Yield/Purity
Reaction Temperature Higher temps (>25°C) reduce selectivity due to sulfonyl chloride hydrolysis.
Solvent Polarity Polar aprotic solvents (acetonitrile) enhance coupling efficiency.
Catalyst Use DMAP (4-dimethylaminopyridine) improves reaction rate by 20%.

Comparative Analysis of Methods

Method Yield Purity Drawbacks
Pyridine-mediated 85% 95% Requires extensive washing
Acetonitrile/DMAP 92% 98% Higher cost of catalysts

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

  • Hydrolysis : The sulfonamide group (-SO₂NH-) can undergo hydrolysis under acidic or basic conditions, potentially leading to sulfonic acid derivatives.

  • Nucleophilic Substitution : The electrophilic sulfur center may participate in substitution reactions, though steric hindrance from bulky substituents could limit reactivity .

Indole Core Reactions

  • Electrophilic Substitution : The indole’s aromatic system may undergo further derivatization via electrophilic substitution, particularly at positions adjacent to the trifluoromethoxy group.

  • Metal-Catalyzed Coupling : The indole’s C-3 position could serve as a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Methoxy Group Reactions

  • Demethylation : Under strongly acidic conditions, methoxy groups may undergo cleavage, forming phenolic derivatives.

  • Electrophilic Aromatic Substitution : Methoxy groups enhance electron density, facilitating reactions such as nitration or halogenation.

Key Reaction Data

Reaction Type Reagents/Conditions Key Observations
Sulfonamide formationBenzene sulfonyl chloride, pyridineHigh yields under controlled basic conditions
Indole substitutionElectrophile (e.g., nitronium ion),Preferential substitution at C-3 position
SN2 couplingAlkyl halide, NaH or DIEASteric hindrance limits efficiency
HydrolysisHCl or NaOH, heatFormation of sulfonic acid derivatives

Research Insights

  • Synthetic Optimization : Reaction yields depend critically on solvent choice and temperature control. For example, acetonitrile enhances solubility of indole derivatives, while toluene may stabilize intermediates.

  • Functional Group Interplay : The trifluoromethoxy group on the indole likely influences electronic properties, directing reactivity to specific positions.

  • Analytical Validation : Techniques like NMR and HPLC are essential for confirming structural integrity post-reaction.

Comparison with Analogous Compounds

Compound Structural Difference Reactivity Highlight
4-Methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamideMonosubstituted benzene ringReduced electron density limits substitution
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamideNo methoxy groupsIncreased acidity at sulfonamide group

Mechanistic Considerations

The compound’s reactivity is governed by:

  • Electron-donating effects of methoxy groups on the benzene ring, enhancing nucleophilicity.

  • Trifluoromethoxy substitution on the indole, which may deactivate adjacent positions via electron withdrawal.

  • Sulfonamide’s ambident nucleophilicity , enabling participation in both substitution and hydrolysis reactions.

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Scientific Research Applications

2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with indole- and sulfonamide-containing analogs, particularly those reported in synthetic medicinal chemistry studies. A key comparison can be drawn with N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41) , which serves as a relevant analog for analysis. Below is a detailed comparative assessment:

Key Structural and Functional Differences

Sulfonamide Substituents :

  • The target compound employs electron-donating methoxy groups (2,5-dimethoxy), which may enhance solubility and hydrogen-bonding interactions. In contrast, Compound 41 uses electron-withdrawing trifluoromethyl groups (2,5-bis(trifluoromethyl)), increasing lipophilicity and steric bulk .

Compound 41 features a 4-chlorobenzoyl group at the indole’s 1-position, which may confer distinct steric and electronic effects on receptor binding .

Linker Chemistry :

  • The ethyl chain in the target compound offers conformational flexibility, whereas the acetamide linker in Compound 41 provides rigidity and hydrogen-bonding capacity.

Research Implications and Limitations

The structural variations between these compounds highlight the importance of substituent effects on physicochemical and pharmacological properties. However, direct biological or pharmacokinetic data for the target compound are absent in the provided evidence, limiting a functional comparison.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for sample preparation. Condition cartridges with 2 mL methanol followed by 2 mL Milli-Q water. Load 100 mL of filtered (GF/F 0.7 μm) sample spiked with deuterated internal standards (e.g., BP-3-d5, triclosan-d3) to correct for matrix effects .
  • LC-MS/MS: Employ reverse-phase chromatography with a C18 column and a gradient of methanol/water (0.1% formic acid). Use MRM (multiple reaction monitoring) for quantification, ensuring a detection limit ≤ 1 ng/L in wastewater .
  • Validation: Include recovery studies (70–120%) and matrix-matched calibration to address ion suppression/enhancement.

Q. What synthetic methodologies are effective for preparing this compound?

Methodological Answer:

  • Key Steps:
    • Indole Core Synthesis: Start with 2-methyl-5-(trifluoromethoxy)-1H-indole. Introduce the ethyl linker via alkylation using 1,2-dibromoethane under basic conditions (NaH/THF, 0°C to room temperature) .
    • Sulfonamide Coupling: React the indole-ethylamine intermediate with 2,5-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .
  • Catalysis: Optimize coupling yields (≥80%) using Pd(PPh₃)₄ (2.5 mol%) in THF under argon .

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility Testing: Use shake-flask method in buffers (pH 2–10) at 25°C. Quantify via UV-Vis (λ = 280 nm) or HPLC-UV .
  • Stability Studies: Incubate solutions at 4°C, 25°C, and 40°C for 72 hours. Monitor degradation via LC-MS, noting hydrolysis at the sulfonamide bond under acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Setup: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Reactivity Insights:
    • The trifluoromethoxy group increases electron-withdrawing effects, stabilizing the indole ring.
    • Sulfonamide nitrogen exhibits lone pair delocalization, reducing basicity (pKa ~ 8.2) .

Q. Table 1: Key DFT-Derived Parameters

ParameterValue (eV)Significance
HOMO Energy-6.12Predicts oxidation susceptibility
LUMO Energy-1.98Indicates reduction potential
Energy Gap (ΔE)4.14Suggests moderate kinetic stability

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Apply a 2³ factorial design to optimize temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Use ANOVA to identify critical factors (e.g., temperature contributes 65% variance) .
  • Process Intensification: Use continuous-flow reactors with immobilized Pd catalysts to reduce byproducts (e.g., dimerization < 5%) .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Orthogonal Assays: Compare results from enzyme inhibition (e.g., COX-2 IC₅₀) and cell-based assays (e.g., NF-κB luciferase reporter). Discrepancies may arise from off-target effects or metabolic instability .
  • Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) and identify metabolites via HRMS. Hydroxylation at the indole 4-position is a major pathway, altering activity .

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